1,3-Dibromo(2-~13~C)propane
Description
Properties
CAS No. |
286013-06-7 |
|---|---|
Molecular Formula |
C3H6Br2 |
Molecular Weight |
202.88 g/mol |
IUPAC Name |
1,3-dibromo(213C)propane |
InChI |
InChI=1S/C3H6Br2/c4-2-1-3-5/h1-3H2/i1+1 |
InChI Key |
VEFLKXRACNJHOV-OUBTZVSYSA-N |
Isomeric SMILES |
C([13CH2]CBr)Br |
Canonical SMILES |
C(CBr)CBr |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The patented method for synthesizing 1,3-dibromo-2,2-dimethoxypropane serves as the foundation for this approach. By substituting standard acetone with 2-13C-acetone, the labeled dimethoxy intermediate is formed. Subsequent hydrolysis and debromination yield the target compound.
Key Steps :
-
Acetone Bromination :
-
Deprotection :
-
Acidic hydrolysis removes the methoxy groups, yielding 1,3-dibromo(2-~13~C)propane.
-
Data Table 1: Performance Metrics for Acetone Route
Challenges and Mitigation
-
Isotopic Dilution : Trace impurities in 13C-acetone may reduce isotopic enrichment. Recrystallization in methanol improves purity.
-
Side Reactions : Over-bromination is minimized by incremental bromine addition and temperature control.
Synthesis via 13C-Labeled 1,3-Propanediol
Industrial-Scale Bromination
The industrial synthesis of 1,3-dibromopropane involves brominating 1,3-propanediol with HBr and sulfuric acid. For the labeled variant, 2-~13~C-1,3-propanediol is used.
Key Steps :
-
Bromination :
-
Labeled propanediol reacts with excess HBr (48% w/w) in concentrated sulfuric acid at reflux.
-
Distillation isolates 1,3-dibromo(2-~13~C)propane.
-
Data Table 2: Performance Metrics for Propanediol Route
| Parameter | Value | Source |
|---|---|---|
| Starting Material | 2-~13~C-1,3-propanediol | |
| Reaction Temperature | 100–110°C (reflux) | |
| Purity Post-Distillation | >95% | |
| Overall Yield | 70–75% |
Challenges and Mitigation
-
Acid Sensitivity : Prolonged exposure to sulfuric acid may degrade the labeled precursor. Short reaction times and neutralization with NaHCO3 mitigate this.
-
Byproduct Formation : Co-distillation with unreacted HBr is avoided via fractional distillation under reduced pressure.
Comparative Analysis of Methods
Data Table 3: Route Comparison
| Parameter | Acetone Route | Propanediol Route |
|---|---|---|
| Isotopic Purity | 99% ee (post-crystallization) | 95–97% (direct distillation) |
| Reaction Scale | Industrial (3000L reactor) | Lab-scale (10L reactor) |
| Cost Efficiency | High (bulk acetone) | Moderate (labeled propanediol) |
| Environmental Impact | Moderate (bromine waste) | High (acid waste) |
The acetone route excels in scalability and isotopic purity, while the propanediol method offers simpler post-processing.
Quality Control and Validation
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromopropane-2-13C undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Reduction Reactions: It can be reduced to form cyclopropane and propylene under specific conditions.
Coupling Reactions: It is used in C-N coupling reactions to form C3-bridged compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Reduction: Nickel (I) salen as a catalyst in the presence of an electrogenerated solution-phase.
Coupling: Potassium salt of 5,5-diphenyl-2-thiohydantoin for the preparation of specific bridged compounds.
Major Products
Cyclopropane and Propylene: Formed through reduction reactions.
C3-Bridged Compounds: Formed through C-N coupling reactions.
Scientific Research Applications
1,3-Dibromopropane-2-13C has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Dibromopropane-2-13C involves its participation in various chemical reactions. For example, in reduction reactions, the compound undergoes catalytic reduction to form cyclopropane and propylene. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomers: 1,2-Dibromopropane
1,2-Dibromopropane (CAS 78-75-1) is a structural isomer of 1,3-dibromopropane. While both share the molecular formula C₃H₆Br₂ and molecular weight (201.888 g/mol), their distinct bromine placement leads to differences in reactivity and physical properties:
The lower boiling point of 1,2-dibromopropane reflects reduced molecular symmetry, which weakens intermolecular forces compared to the 1,3-isomer. Additionally, 1,2-dibromopropane exhibits higher reactivity in elimination reactions due to proximity of bromine atoms, favoring dehydrohalogenation to form propene derivatives .
Halogenated Derivatives: 1,2-Dibromo-3-chloropropane (DBCP)
1,2-Dibromo-3-chloropropane (DBCP; CAS 96-12-8) introduces a chlorine substituent, altering toxicity and environmental behavior:
Isotopic Variants: Deuterated and ¹³C-Labeled Analogs
Deuterated analogs like 1,3-dibromopropane-d₆ (CAS 120404-22-0) and the ¹³C-labeled variant serve specialized roles:
These isotopes retain the parent compound’s chemical reactivity but enable precise tracking in analytical workflows. For example, the ¹³C label provides distinct NMR signals, while deuterated forms minimize interference in mass spectrometric analyses .
Environmental and Regulatory Profiles
Comparative environmental
DBCP’s higher toxicity and persistence have led to stricter regulations compared to dibromopropane isomers.
Q & A
Q. What conceptual frameworks guide the integration of isotopic tracer studies with kinetic data in complex reaction networks?
- Methodological Answer : Use compartmental modeling to track flux in multistep reactions. Pair with time-resolved kinetic profiling (e.g., stopped-flow UV-Vis or in-situ IR) to validate intermediates. Theoretical inconsistencies (e.g., unaccounted side reactions) necessitate revisiting the rate-determining step assumptions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
